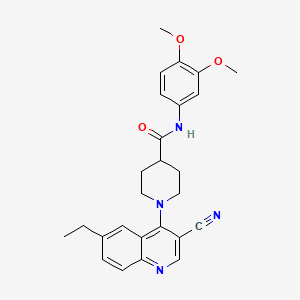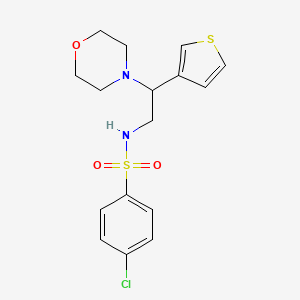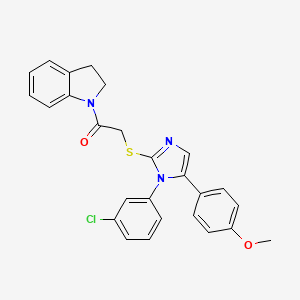![molecular formula C8H16N2 B2509327 8-エチル-1,5-ジアザビシクロ[3.2.1]オクタン CAS No. 1907-93-3](/img/structure/B2509327.png)
8-エチル-1,5-ジアザビシクロ[3.2.1]オクタン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Ethyl-1,5-diazabicyclo[321]octane is a bicyclic organic compound with the molecular formula C8H16N2 It is a derivative of diazabicyclo[321]octane, characterized by the presence of an ethyl group at the 8th position
科学的研究の応用
8-Ethyl-1,5-diazabicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
Target of Action
The primary target of 8-Ethyl-1,5-diazabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold, which is a part of this compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Mode of Action
The specific mode of action of 8-Ethyl-1,5-diazabicyclo[32Compounds with the 8-azabicyclo[321]octane scaffold are known to interact with their targets in a manner that leads to various biological activities .
Biochemical Pathways
The exact biochemical pathways affected by 8-Ethyl-1,5-diazabicyclo[32It is known that tropane alkaloids, which share the 8-azabicyclo[321]octane scaffold, can affect various biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 8-Ethyl-1,5-diazabicyclo[32The compound’s predicted density is 102±01 g/cm3 , which may influence its bioavailability.
Result of Action
The specific molecular and cellular effects of 8-Ethyl-1,5-diazabicyclo[32Compounds with the 8-azabicyclo[321]octane scaffold are known to result in various biological activities .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethyl-1,5-diazabicyclo[3.2.1]octane can be achieved through several methods. One common approach involves the cycloaddition of azomethine ylides derived from 2(1H)-pyrazinones with acrylate and acrylic acid derivatives . For instance, the cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl and tert-butyl acrylate yields 3,8-diazabicyclo[3.2.1]octane in 51-73% yield .
Industrial Production Methods: Industrial production methods for 8-Ethyl-1,5-diazabicyclo[3.2.1]octane are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production.
化学反応の分析
Types of Reactions: 8-Ethyl-1,5-diazabicyclo[3.2.1]octane undergoes various chemical reactions, including cycloaddition, oxidation, and substitution reactions. The cycloaddition reactions with acrylate derivatives are particularly noteworthy .
Common Reagents and Conditions:
Cycloaddition: Azomethine ylides and acrylate derivatives under mild conditions.
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Halogenated compounds and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted diazabicyclo[3.2.1]octane derivatives, which can be further transformed into more complex structures .
類似化合物との比較
1,5-Diazabicyclo[3.2.1]octane: The parent compound without the ethyl group.
2,5-Diazabicyclo[2.2.2]octane: A structurally related compound with a different bicyclic framework.
Tropane Alkaloids: Naturally occurring compounds with a similar bicyclic structure.
Uniqueness: 8-Ethyl-1,5-diazabicyclo[3.2.1]octane is unique due to the presence of the ethyl group at the 8th position, which can influence its chemical reactivity and biological activity. This structural modification can lead to differences in binding affinity and selectivity compared to its analogs .
特性
IUPAC Name |
8-ethyl-1,5-diazabicyclo[3.2.1]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-8-9-4-3-5-10(8)7-6-9/h8H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSRBWQVYIJFNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1N2CCCN1CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-chlorophenyl)sulfanyl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide](/img/structure/B2509245.png)

![6-chloro-1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one](/img/structure/B2509250.png)

![(1S,2R,10S,11S,12R)-N-(4-Fluorophenyl)-10-phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-5-carboxamide](/img/structure/B2509253.png)




![2-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2509261.png)

![1-(3-methoxypropyl)-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2509263.png)
![N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-hydroxypiperidin-1-yl)-2-oxoacetamide](/img/structure/B2509266.png)
